molecular formula C10H8BrNO B2950020 (7-Bromoquinolin-3-yl)methanol CAS No. 1956331-52-4

(7-Bromoquinolin-3-yl)methanol

Cat. No. B2950020
CAS RN: 1956331-52-4
M. Wt: 238.084
InChI Key: APRMVARQRPSYQL-UHFFFAOYSA-N
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Description

“(7-Bromoquinolin-3-yl)methanol” is a chemical compound with the molecular formula C10H8BrNO . It is a versatile compound with diverse properties and potential applications in scientific research and industrial processes.


Synthesis Analysis

The synthesis of quinoline derivatives, such as “this compound”, has been reported in the literature . Various synthesis protocols have been used for the construction of this scaffold, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline ring substituted with a bromo group at the 7th position and a methanol group at the 3rd position . The molecular weight of the compound is 238.084 g/mol.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, quinoline derivatives are known to participate in a variety of chemical reactions . These reactions often involve the functionalization of the quinoline scaffold for biological and pharmaceutical activities .

Scientific Research Applications

Fluorescence in Alcohols

Research on styrylquinolines, structurally related to (7-Bromoquinolin-3-yl)methanol, has shown dual emission bands in alcohols like methanol, indicating high basicity in their excited singlet state. This property allows for protonation by alcohol molecules, suggesting potential applications in fluorescence-based sensors or studies (Gennari, Galiazzo, & Bortolus, 1989).

Excited-State Proton Transfer

The excited-state proton transfer (ESPT) of 7-hydroxyquinoline (7HQ), closely related to this compound, in methanol reveals complex proton transfer mechanisms. This understanding aids in the design of photophysical and photochemical applications, including sensors and switches (Cui, Zhao, Zhao, Li, Song, & Xia, 2015).

Lipid Dynamics Influence

Methanol's impact on lipid dynamics, relevant to solubilizing agents for membrane studies, suggests that this compound could influence membrane-associated research or drug delivery systems (Nguyen, DiPasquale, Rickeard, Stanley, Kelley, & Marquardt, 2019).

Catalytic Efficiency in Bacterial Methanol Use

The presence of rare-earth elements in methanol dehydrogenase enzymes suggests that this compound could play a role in microbial methanol utilization or methane conversion, providing insights into environmental biotechnology (Keltjens, Pol, Reimann, & Camp, 2014).

Photophysical Properties and Catalysis

Research on chloroquinoline-based derivatives, which include structures like this compound, has explored their photophysical properties and catalytic applications. This highlights potential uses in creating selective sensors or catalysts for organic synthesis (Singh, Sindhu, & Khurana, 2015; Yoon, Ramesh, Kim, Ryu, & Ahn, 2006).

Antibacterial Activities

The synthesis of 6-Bromoquinolin-4-ol derivatives has shown potential antibacterial activities against resistant strains, indicating that this compound could contribute to the development of new antimicrobial agents (Arshad, Rasool, Qamar, Shah, & Zakaria, 2022).

Future Directions

Quinoline derivatives, such as “(7-Bromoquinolin-3-yl)methanol”, have attracted the attention of chemists, medicinal chemists, and professionals in health sciences due to their versatile applications . They can act as potential building blocks for various pharmacologically active scaffolds . Therefore, the future directions in the research of “this compound” and similar compounds may involve the development of potent lead compounds with good efficacy and low toxicity .

Mechanism of Action

Target of Action

The primary targets of (7-Bromoquinolin-3-yl)methanol are currently unknown. This compound is a derivative of quinoline, a heterocyclic aromatic compound that has been widely used in the field of medicinal chemistry . .

Biochemical Pathways

Quinoline and its derivatives have been reported to have versatile applications in synthetic organic chemistry and drug discovery , suggesting that they may interact with multiple biochemical pathways.

properties

IUPAC Name

(7-bromoquinolin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-9-2-1-8-3-7(6-13)5-12-10(8)4-9/h1-5,13H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRMVARQRPSYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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